Sorafenib Tosylate is the tosylate salt of sorafenib, a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis.
A niacinamide and phenylurea derivative that inhibits multiple intracellular and cell surface kinases thought to be involved in ANGIOGENESIS, including RAF KINASES and VEGF RECEPTORS. It is used in the treatment of advanced RENAL CELL CARCINOMA and HEPATOCELLULAR CARCINOMA, and for treatment of THYROID CARCINOMA refractory to radioactive iodine therapy.
See also: Sorafenib (has active moiety).
Sorafenib tosylate
CAS No.: 475207-59-1
Cat. No.: VC20743035
Molecular Formula: C28H24ClF3N4O6S
Molecular Weight: 637.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 475207-59-1 |
---|---|
Molecular Formula | C28H24ClF3N4O6S |
Molecular Weight | 637.0 g/mol |
IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) |
Standard InChI Key | IVDHYUQIDRJSTI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Appearance | Powder |
Introduction
Chemical Properties and Structure
Sorafenib tosylate, also known by its developmental code Bay 43-9006, is a bi-aryl urea compound with the chemical formula C21H16ClF3N4O3- C7H8O3S and a molecular weight of 637.03 . The compound appears as an off-white crystalline powder and demonstrates specific solubility characteristics that influence its pharmacological behavior . Structurally, sorafenib tosylate consists of a primary active moiety (sorafenib) combined with a tosylate salt, which enhances its stability and bioavailability.
Mechanism of Action
Sorafenib tosylate exerts its anticancer effects through the inhibition of multiple kinases involved in tumor cell proliferation and angiogenesis. Originally developed as a Raf kinase inhibitor, subsequent research has revealed a broader target profile that explains its robust clinical activity .
Inhibitory Potency
The inhibitory potency of sorafenib against various kinase targets has been established through in vitro studies, with the following IC50 values:
Kinase Target | IC50 ± SD (nM) |
---|---|
Raf-1 | 6 ± 3 |
BRAF wild-type | 22 ± 6 |
VEGFR-2 | 90 ± 15 |
Flt-3 | 58 ± 20 |
c-KIT | 68 ± 21 |
FGFR-1 | 580 ± 100 |
Table 1: Inhibitory potency (IC50) of sorafenib tosylate against various kinase targets .
Beyond kinase inhibition, sorafenib tosylate has demonstrated activity against non-kinase targets including adenosine A3, dopamine D1, and muscarine M3 receptors, though at substantially higher (micromolar) concentrations than those required for kinase inhibition .
Pharmacodynamics
The multi-targeted inhibitory activity of sorafenib tosylate leads to several downstream pharmacodynamic effects that contribute to its antineoplastic activity. By blocking multiple signaling pathways simultaneously, the compound effectively disrupts critical processes required for tumor growth and survival .
Antiproliferative Effects
Sorafenib tosylate inhibits signal transduction pathways that control cell proliferation, particularly through the RAF/MEK/ERK cascade . In vitro studies have demonstrated that sorafenib effectively blocks cell cycle progression and induces growth arrest in multiple cancer cell lines. By inhibiting the RAF kinase family, sorafenib disrupts MAPK pathway signaling, which is critical for cell division and survival .
Antiangiogenic Activity
A key mechanism contributing to sorafenib's efficacy is its potent antiangiogenic activity. Through inhibition of VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β, the compound blocks signaling cascades necessary for new blood vessel formation . This effect is particularly important in solid tumors, which require robust vascularization to grow beyond 1-2 mm in size and to facilitate metastatic spread.
In Vivo Evidence
In vivo studies have confirmed that sorafenib tosylate inhibits tumor angiogenesis and suppresses the growth of various human tumor xenografts in immunocompromised mice, including hepatocellular carcinoma, renal cell carcinoma, differentiated thyroid carcinoma, and several other tumor types . These findings provided the preclinical rationale for subsequent clinical development across multiple oncologic indications.
Therapeutic Applications
Sorafenib tosylate has secured regulatory approval for several oncological indications, reflecting its broad-spectrum antitumor activity and clinical benefit in diverse cancer types .
Hepatocellular Carcinoma
Sorafenib is indicated for the treatment of unresectable hepatocellular carcinoma (HCC), representing a significant advancement in the management of this challenging malignancy . Prior to sorafenib's approval, limited effective systemic therapy options existed for advanced HCC, underscoring the compound's importance in this therapeutic area.
Renal Cell Carcinoma
For patients with advanced renal cell carcinoma (RCC), sorafenib tosylate provides an effective therapeutic option . The compound's dual inhibition of tumor cell proliferation and angiogenesis is particularly relevant in RCC, which is characterized by dysregulation of the VHL/HIF pathway and consequent VEGF overexpression.
Differentiated Thyroid Carcinoma
Sorafenib tosylate is approved for the treatment of locally recurrent or metastatic, progressive, differentiated thyroid carcinoma that is refractory to radioactive iodine treatment . Additionally, the FDA has designated sorafenib as an orphan drug for the treatment of medullary, anaplastic, and recurrent or metastatic follicular or papillary thyroid cancer . This designation recognizes the significant unmet medical need in these thyroid cancer subtypes and sorafenib's potential to address this gap.
Dosage and Administration
The recommended dosage of sorafenib tosylate is consistent across its approved indications, though specific administration guidelines and toxicity management strategies may vary based on the cancer type and individual patient factors .
Standard Dosing
For all approved indications—hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma—the standard adult dosage of sorafenib is 400 mg twice daily . The compound should be administered continuously for as long as clinical benefit is observed or until unacceptable toxicity occurs.
Dose Modifications for Adverse Events
Dose modifications may be necessary to manage adverse events, particularly cutaneous toxicities, which are common with sorafenib therapy. The following table outlines recommended dosage adjustments based on the severity of cutaneous toxicity:
Cutaneous Toxicity Grade | Occurrence | Recommended Dosage Modification in Patients with HCC or RCC | Recommended Dosage Modification in Patients with Differentiated Thyroid Carcinoma |
---|---|---|---|
Grade 2: Painful erythema and swelling of hands/feet affecting normal activities | 1st occurrence | Continue therapy with topical symptomatic treatment | Decrease sorafenib dosage to 600 mg daily |
No improvement within 7 days or 2nd/3rd occurrence | Interrupt therapy until resolved to grade 0-1; resume at reduced dose | Interrupt therapy until resolved or improved to grade 1; resume at reduced dose (one level for 2nd occurrence, two levels for 3rd) | |
4th occurrence | Discontinue therapy | Discontinue therapy | |
Grade 3: Moist desquamation, ulceration, blistering, or severe pain causing inability to work/perform ADLs | 1st occurrence | Interrupt therapy until resolved to grade 0-1; resume at reduced dose | Interrupt therapy until completely resolved or improved to grade 1; resume at reduced dose |
Table 2: Recommended sorafenib dosage modifications based on cutaneous toxicity .
Clinical Studies and Efficacy
The clinical efficacy of sorafenib tosylate has been established through rigorous clinical trials across multiple cancer types .
DECISION Trial in Differentiated Thyroid Carcinoma
The multicenter, randomized, double-blind, placebo-controlled phase 3 DECISION trial evaluated sorafenib tosylate in patients with locally advanced or metastatic, progressive differentiated thyroid carcinoma refractory to radioactive iodine treatment . This pivotal study randomized 417 patients in a 1:1 ratio to receive either sorafenib (400 mg orally twice daily) or placebo, with treatment continuing until disease progression, unacceptable toxicity, noncompliance, or withdrawal of consent. Following investigator-determined disease progression, crossover to open-label sorafenib occurred in 77% of placebo-treated patients . This trial demonstrated significant clinical benefit with sorafenib, supporting its approval in this indication.
Ongoing Research
Toxicity and Adverse Events
Like other multikinase inhibitors, sorafenib tosylate is associated with a range of adverse events that require monitoring and management . Understanding these toxicities is essential for optimizing treatment outcomes and maintaining patient quality of life.
Common Adverse Events
The most frequently reported adverse events with sorafenib therapy include:
-
Cutaneous toxicities: Hand-foot skin reaction, rash, and other dermatological manifestations
-
Gastrointestinal effects: Diarrhea, nausea, vomiting
-
Constitutional symptoms: Fatigue, weight loss
-
Hypertension
-
Hematologic abnormalities
The severity and frequency of these adverse events may vary based on the specific cancer type being treated and individual patient factors.
Future Perspectives
Ongoing research with sorafenib tosylate continues to explore several promising directions, including combination approaches, biomarker-guided treatment selection, and novel applications in additional tumor types.
Combination Strategies
The combination of sorafenib with other therapeutic modalities, such as stereotactic body radiation therapy, represents an active area of investigation . Such approaches may enhance efficacy through complementary mechanisms of action and potentially overcome resistance pathways. Collection of biospecimens in current clinical trials will facilitate future correlative studies to investigate potential biomarkers in patients treated with sorafenib versus sorafenib combined with other therapies .
Personalized Medicine Approaches
The development of predictive biomarkers to identify patients most likely to benefit from sorafenib therapy remains an important research priority. By correlating treatment outcomes with molecular profiles, such as mutations in the RAF/MEK/ERK pathway or angiogenic factors, more precise treatment selection may be possible in the future.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume